molecular formula C9H7F3O3S B14016069 2-Methylsulfinyl-5-(trifluoromethyl)benzoic acid CAS No. 53985-33-4

2-Methylsulfinyl-5-(trifluoromethyl)benzoic acid

Cat. No.: B14016069
CAS No.: 53985-33-4
M. Wt: 252.21 g/mol
InChI Key: ZNCDFZLBNYSJKX-UHFFFAOYSA-N
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Description

2-Methylsulfinyl-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H7F3O4S It is characterized by the presence of a methylsulfinyl group and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfinyl-5-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfinyl group results in the formation of a sulfone derivative .

Scientific Research Applications

2-Methylsulfinyl-5-(trifluoromethyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylsulfinyl-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylsulfinyl-5-(trifluoromethyl)benzoic acid is unique due to the presence of both the methylsulfinyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

53985-33-4

Molecular Formula

C9H7F3O3S

Molecular Weight

252.21 g/mol

IUPAC Name

2-methylsulfinyl-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H7F3O3S/c1-16(15)7-3-2-5(9(10,11)12)4-6(7)8(13)14/h2-4H,1H3,(H,13,14)

InChI Key

ZNCDFZLBNYSJKX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=C(C=C(C=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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